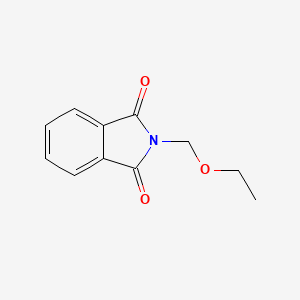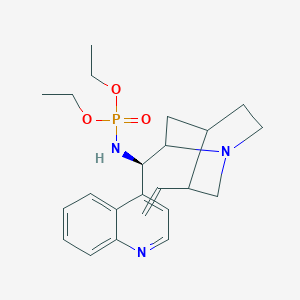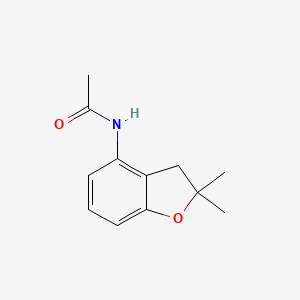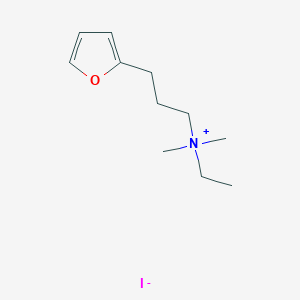
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the following structural formula:
C11H8FN3O
This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. It exhibits interesting properties due to its unique structure and functional groups.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 4-fluorobenzoyl chloride and benzyl hydrazine in the presence of a base can yield the desired oxadiazole.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to improve yield and efficiency. Detailed process parameters and conditions are proprietary information held by manufacturers.
Analyse Chemischer Reaktionen
Reactivity:: N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various reactions, including:
Oxidation: Oxidative processes can modify the benzyl group or the fluorophenyl moiety.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the benzyl ring can be replaced by other functional groups.
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation with palladium on carbon or other reducing agents.
Substitution: Employing nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Materials Science: Its properties make it interesting for designing functional materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
918964-43-9 |
|---|---|
Molekularformel |
C15H12FN3O |
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
N-benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H12FN3O/c16-13-8-6-12(7-9-13)14-18-19-15(20-14)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
InChI-Schlüssel |
SXICBUBPZDZZQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)




![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)


